molecular formula C17H24N2O5 B15415444 Diethyl L-phenylalanyl-L-aspartate CAS No. 172504-50-6

Diethyl L-phenylalanyl-L-aspartate

Cat. No.: B15415444
CAS No.: 172504-50-6
M. Wt: 336.4 g/mol
InChI Key: GSIFAWNGLDHVMF-KBPBESRZSA-N
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Description

Diethyl L-phenylalanyl-L-aspartate is a synthetic, protected dipeptide derivative designed for laboratory research applications. The compound features ethyl ester protections on the aspartic acid moiety, a modification that can enhance cell permeability and stability compared to the free dipeptide, making it a valuable intermediate in peptide chemistry studies . The core structure is based on the dipeptide phenylalanylaspartic acid (Phe-Asp), which has been detected in biological systems . As a derivative of the amino acids L-phenylalanine and L-aspartic acid, this compound is of interest in studying cellular amino acid and peptide transport mechanisms . Researchers may also utilize this esterified dipeptide as a precursor or building block in the enzymatic or chemical synthesis of more complex peptides . Furthermore, given the roles of its constituent amino acids—where L-phenylalanine is a precursor to key neurotransmitters and L-aspartic acid is involved in urea cycle and neurotransmission —this compound could serve as a tool in metabolic pathway analysis and neurological research. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

172504-50-6

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

diethyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioate

InChI

InChI=1S/C17H24N2O5/c1-3-23-15(20)11-14(17(22)24-4-2)19-16(21)13(18)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11,18H2,1-2H3,(H,19,21)/t13-,14-/m0/s1

InChI Key

GSIFAWNGLDHVMF-KBPBESRZSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Diethyl L-Phenylalanyl-L-Aspartate and Analogues

Property This compound* Aspartame (L-Asp-Phe-OCH₃) Diethyl Aspartate (L-Asp-OEt₂) Diallyl L-Aspartate Tosylate
Molecular Formula C₁₆H₂₂N₂O₆ C₁₄H₁₈N₂O₅ C₈H₁₅NO₄ C₁₉H₂₅NO₇S
Molecular Weight ~338.36 294.3 189.21 411.47
Ester Groups Ethyl (2x) Methyl (1x) Ethyl (2x) Allyl (2x) + Tosylate
Solubility Likely low in water; higher in organic solvents Slightly soluble in water (pH/temp-dependent) Soluble in organic solvents Soluble in polar aprotic solvents
Stability Hydrolyzes to ethanol, aspartic acid, phenylalanine Maximum stability at pH 4.3; degrades to methanol, aspartic acid, phenylalanine, DKP Stable under neutral conditions Labile under basic/acidic conditions
Primary Applications Research intermediate (inferred) Artificial sweetener (180–200× sweeter than sucrose) Chemical synthesis Peptide synthesis

* Inferred properties based on structural analogues.

Detailed Comparisons

Aspartame (L-Asp-Phe-OCH₃)
  • Structural Differences : Aspartame contains a methyl ester at the aspartyl residue, whereas this compound features ethyl esters at both aspartyl and phenylalanyl carboxyl groups. This increases lipophilicity, likely reducing aqueous solubility compared to aspartame .
  • Stability and Hydrolysis: Aspartame hydrolyzes under acidic/alkaline conditions to release methanol, a toxic metabolite, alongside phenylalanine and aspartic acid . In contrast, this compound would yield ethanol, which is less toxic, and the same amino acids.
  • Functionality: Aspartame’s methyl ester is critical for its sweet taste and binding to taste receptors . Ethyl esters may disrupt this interaction, rendering this compound non-sweet.
Diethyl Aspartate (L-Asp-OEt₂)
  • Scope of Esterification: Diethyl aspartate is a mono-amino acid derivative, lacking the phenylalanyl residue. This simplifies its metabolic pathway, as hydrolysis yields only aspartic acid and ethanol .
  • Applications : Used as a protecting group in peptide synthesis , whereas this compound could serve as a dipeptide precursor with dual ester protection.
Diallyl L-Aspartate Tosylate
  • Ester Reactivity : The allyl esters in this compound are highly reactive, enabling selective deprotection in solid-phase peptide synthesis . Ethyl esters in this compound are less reactive, favoring stability over modular synthesis.
  • Handling : Tosylate salts enhance solubility in organic solvents, a feature absent in the neutral diethyl analogue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl L-phenylalanyl-L-aspartate, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves esterification of L-phenylalanyl-L-aspartate using ethanol under acidic catalysis. Protecting groups (e.g., tert-butoxycarbonyl for amino groups) are critical to prevent side reactions. Solution-phase synthesis is preferred for small-scale research due to flexibility, while solid-phase methods may improve scalability. Key parameters include temperature (optimized at 25–40°C), solvent choice (anhydrous dimethylformamide or dichloromethane), and reaction time (12–24 hours). Post-synthesis purification via reversed-phase HPLC with a C18 column ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity. Peaks for ester groups (δ 1.2–1.4 ppm for ethyl, δ 4.1–4.3 ppm for CH₂) and amide protons (δ 7.8–8.2 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ at ~365.4 g/mol) .
  • HPLC : Gradient elution (acetonitrile/water with 0.1% TFA) monitors purity and enantiomeric excess .

Q. What are the primary biological applications of this compound in enzymatic studies?

  • Answer : The compound serves as a substrate for peptidases and proteases to study enzyme specificity and kinetics. For example, its ethyl ester groups mimic natural post-translational modifications, enabling research on hydrolysis mechanisms. Assays often measure cleavage rates via UV-Vis spectroscopy (absorbance at 280 nm for released phenylalanine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic forms of this compound observed in crystallographic studies?

  • Answer : Polymorphism arises from varying helical conformations (e.g., 13/4 vs. 4/1 helices). Use single-crystal X-ray diffraction (XRD) with space group analysis (e.g., P2₁ or P4₁) to distinguish forms. Molecular mechanics simulations (e.g., LALS methodology) can model packing modes and predict relative stability. For reproducible results, control crystallization conditions (solvent polarity, temperature gradients) .

Q. What strategies optimize reaction conditions to mitigate low yields during scale-up synthesis?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (e.g., lipases) for esterification efficiency .
  • Solvent Optimization : Anhydrous solvents reduce hydrolysis byproducts. For polar intermediates, switch from DMF to THF to improve solubility.
  • In-line Monitoring : Use FTIR to track ester carbonyl formation (~1730 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How do researchers address discrepancies in chiral purity assessments between HPLC and circular dichroism (CD) spectroscopy?

  • Answer :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with isocratic elution to separate L/D enantiomers. Calibrate with standards of known enantiomeric excess (e.g., 99% L-form) .
  • CD Spectroscopy : Compare molar ellipticity at 220 nm (amide π→π* transitions). Discrepancies may arise from solvent effects or aggregation; validate with NMR coupling constants (e.g., J-values for vicinal protons) .

Methodological Guidelines

  • Safety : While this compound is not classified as hazardous (OSHA standards), handle with nitrile gloves and fume hoods to avoid inhalation/contact. Store at –20°C in amber vials to prevent ester hydrolysis .
  • Data Reproducibility : Document batch-specific parameters (e.g., solvent lot, humidity) in Open Science Framework (OSF) repositories. Use PubChem (CID: 43101480) and ECHA (EC 250-978-3) for cross-referencing physicochemical data .

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